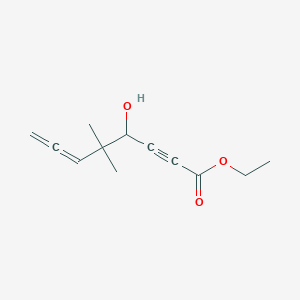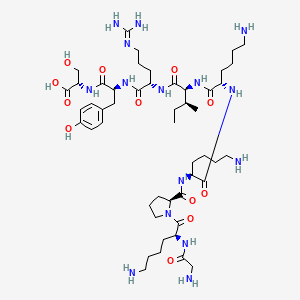
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is a complex organic compound that belongs to the class of peptides This compound is characterized by its intricate structure, which includes multiple peptide bonds and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the peptide bonds, converting them into amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide interactions and conformations.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
- N-Acetyl-L-alanyl-L-proline
Uniqueness
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is unique due to its specific sequence of amino acids and the presence of two tryptophan residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
850833-14-6 |
|---|---|
Molekularformel |
C30H35N7O5 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C30H35N7O5/c1-16(27(31)39)35-29(41)25(12-19-14-32-23-10-6-4-8-21(19)23)37-30(42)26(36-28(40)17(2)34-18(3)38)13-20-15-33-24-11-7-5-9-22(20)24/h4-11,14-17,25-26,32-33H,12-13H2,1-3H3,(H2,31,39)(H,34,38)(H,35,41)(H,36,40)(H,37,42)/t16-,17-,25-,26-/m0/s1 |
InChI-Schlüssel |
LCRIGRUYCQQYRX-FRSFCCSCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)





![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)




![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
